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molecular formula C12H18OS B8079341 t-Butyl 4-Methoxybenzyl Sulfide

t-Butyl 4-Methoxybenzyl Sulfide

Cat. No. B8079341
M. Wt: 210.34 g/mol
InChI Key: DWWPNYJVBBEWCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05514826

Procedure details

A mixture of 4-methoxybenzyl alcohol (10.13 g) and zinc iodide (11.7 g) in 1,2-dichloroethane (120 mL) was treated with 2-methyl-2-propanethiol (9.92 mL) in one portion. The resulting mixture was stirred at room temperature. After about 18 hours, the reaction was diluted with water (100 mL) and methylene chloride (100 mL). The organic phase was removed, dried over magnesium sulfate, filtered, and concentrated in vacuo to give 14.4 g of an oil. 1H NMR (CDCl3): δ7.28 (d, 2H), 6.85 (d, 2H) , 3.77 (s, 3H), 3.73 (s, 2H), 1.36 (s, 9H). 13C NMR (CDCl3): δ130, 114, 56, 35, 32.
Quantity
10.13 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
11.7 g
Type
catalyst
Reaction Step One
Quantity
9.92 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Name

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:10]=[CH:9][C:6]([CH2:7]O)=[CH:5][CH:4]=1.[CH3:11][C:12]([SH:15])([CH3:14])[CH3:13]>ClCCCl.O.C(Cl)Cl.[I-].[Zn+2].[I-]>[CH3:1][O:2][C:3]1[CH:10]=[CH:9][C:6]([CH2:7][S:15][C:12]([CH3:14])([CH3:13])[CH3:11])=[CH:5][CH:4]=1 |f:5.6.7|

Inputs

Step One
Name
Quantity
10.13 g
Type
reactant
Smiles
COC1=CC=C(CO)C=C1
Name
Quantity
120 mL
Type
solvent
Smiles
ClCCCl
Name
Quantity
11.7 g
Type
catalyst
Smiles
[I-].[Zn+2].[I-]
Step Two
Name
Quantity
9.92 mL
Type
reactant
Smiles
CC(C)(C)S
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
O
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic phase was removed
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
COC1=CC=C(CSC(C)(C)C)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 14.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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